molecular formula C41H67NO15 B608861 Maridomycin CAS No. 35775-82-7

Maridomycin

Cat. No.: B608861
CAS No.: 35775-82-7
M. Wt: 814.0 g/mol
InChI Key: OFBDKNBXULFDFN-FSNMLSSTSA-N
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Description

Maridomycin is a macrolide antibiotic known for its antibacterial activity, particularly against gram-positive bacteria. It is derived from the fermentation broth of the bacterium Streptomyces hygroscopicus. This compound exhibits strong activity against clinical isolates of Staphylococcus aureus, which are resistant to other antibiotics such as erythromycin and oleandomycin .

Scientific Research Applications

Maridomycin has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Maridomycin is obtained through the fermentation of Streptomyces hygroscopicus. The fermentation broth is filtered, and the antibiotic complex is extracted using ethyl acetate at a pH of 8. The extract is then transferred to water at a pH of 3 and back to ethyl acetate at a pH of 8. This process is repeated to concentrate the crude material, which is then crystallized by partitioning between ethyl acetate and Sorensen citrate buffer at pH 4.16 .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, followed by extraction and purification processes similar to those used in laboratory settings. The antibiotic is isolated using silica gel chromatography and other chromatographic techniques to separate its various components .

Chemical Reactions Analysis

Types of Reactions: Maridomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 9-propionylthis compound, which exhibits enhanced antibacterial activity .

Mechanism of Action

Maridomycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, which is essential for protein synthesis .

Comparison with Similar Compounds

  • Josamycin
  • Kitasamycin
  • Erythromycin
  • Oleandomycin

Maridomycin’s unique properties, such as its stability and reduced likelihood of inducing resistance, make it a valuable antibiotic in the fight against bacterial infections.

Properties

CAS No.

35775-82-7

Molecular Formula

C41H67NO15

Molecular Weight

814.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(1S,3R,7R,8S,9S,10R,12R,13R,14E,16S)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyl-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

InChI

InChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1

InChI Key

OFBDKNBXULFDFN-FSNMLSSTSA-N

Isomeric SMILES

CCC(=O)[C@@H]1CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

SMILES

O=C(C[C@@H](C(CC)=O)[C@@H]1OC)O[C@H](C)C[C@H](O2)[C@@H]2/C=C/[C@H](O)[C@H](C)C[C@H](CC=O)[C@@H]1O[C@H]3[C@H](O)[C@@H](N(C)C)[C@@H]([C@@H](C)O3)O[C@@H]4O[C@H]([C@@H]([C@@](C)(C4)O)OC(CC)=O)C

Canonical SMILES

CCC(=O)C1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Maridomycin;  Turimycin EP(sub 3);  Maridomycin III; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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